3-benzyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound . These techniques can provide information about the arrangement of atoms, the lengths and angles of chemical bonds, and the presence of functional groups.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound, the conditions under which it reacts, the products of the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. Techniques like thermal analysis, spectroscopy, and chromatography might be used .Scientific Research Applications
Structure-Activity Relationship Studies
Researchers have explored the structure-activity relationships of a series of imidazo[2,1-f]purinones, focusing on their potential as A3 adenosine receptor antagonists. These studies aim to improve the molecules' potency and hydrophilicity by evaluating the effects of substitutions at specific positions. The A3 binding disposition of these compounds was investigated through docking and 3D-QSAR studies, indicating a scientific interest in their role in receptor antagonism and potential therapeutic applications (Baraldi et al., 2008).
Analgesic and Anti-inflammatory Properties
Another area of research involves the analgesic and anti-inflammatory properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives. These compounds have been tested in vivo for their effectiveness in relieving pain and reducing inflammation. Some derivatives showed significant analgesic activity, with effects more potent than acetylic acid, a reference drug. This study suggests that these compounds could be a new class of analgesic and anti-inflammatory agents, worth further evaluation for their pharmacological properties (Zygmunt et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-benzyl-6-(4-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-15-13-26-19-20(24-22(26)28(15)17-9-11-18(31-3)12-10-17)25(2)23(30)27(21(19)29)14-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYCICGWZHOGMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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